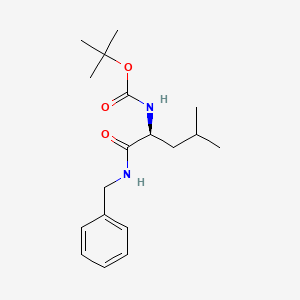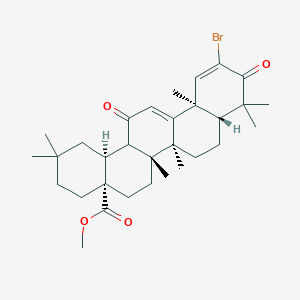![molecular formula C52H40N8O2 B14084169 Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline: is a complex organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous polymers composed of light elements such as carbon, hydrogen, nitrogen, and oxygen. The compound is notable for its unique structure, which includes porphyrin units and imine linkages, making it suitable for various applications in catalysis, sensing, and energy conversion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline typically involves a condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear terephthalaldehyde. This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkages to amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in catalysis and gas storage .
Biology: In biological research, the compound’s porphyrin units can be utilized for photodynamic therapy, where they generate reactive oxygen species upon light irradiation to kill cancer cells .
Medicine: The compound’s unique structure allows it to be used in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the development of sensors and optoelectronic devices due to its excellent photophysical properties .
Mecanismo De Acción
The mechanism of action of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline involves its ability to form stable complexes with metal ions. The porphyrin units provide coordination sites for metal ions, which can enhance the compound’s catalytic activity. Additionally, the imine linkages can participate in various chemical reactions, contributing to the compound’s versatility .
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: A precursor in the synthesis of the target compound.
Terephthalaldehyde: Another precursor used in the synthesis.
Covalent Organic Frameworks (COFs): Other COFs with similar structures and properties.
Uniqueness: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline is unique due to its combination of porphyrin units and imine linkages, which provide a high degree of structural stability and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C52H40N8O2 |
|---|---|
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8.C8H6O2/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;9-5-7-1-2-8(6-10)4-3-7/h1-24,49,52H,45-48H2;1-6H |
Clave InChI |
YLRRFLGIQQINCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


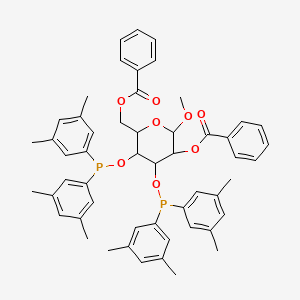
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
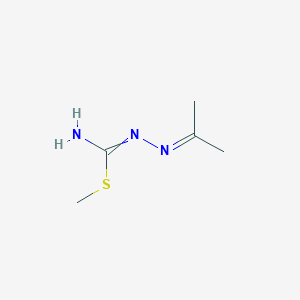
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
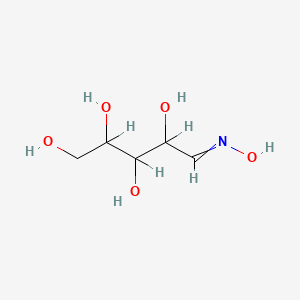

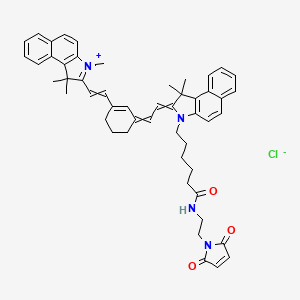
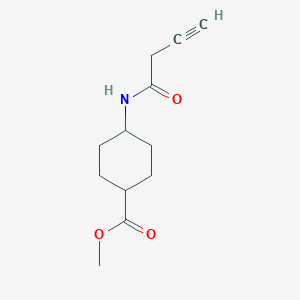
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)

![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
